molecular formula C11H23BO2 B3278294 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl- CAS No. 67562-21-4

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-

Cat. No. B3278294
CAS RN: 67562-21-4
M. Wt: 198.11 g/mol
InChI Key: HGDUDBHKPWORAJ-UHFFFAOYSA-N
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Description

“1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-” is an organic compound with the chemical formula C6H13BO2 . It is also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or Pinacolborane .


Synthesis Analysis

This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a carbon ring. The carbon ring is substituted with four methyl groups and a pentyl group .


Chemical Reactions Analysis

In chemical reactions, this compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.98 . It is a liquid at room temperature with a density of 0.882 g/mL at 25 °C . It has a boiling point of 42-43 °C at 50 mmHg . The refractive index is 1.396 at 20 °C .

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the transfer of a boron atom to other molecules, such as arenes, alkynes, and alkenes .

Safety and Hazards

This compound is flammable and can produce flammable gases when in contact with water . It should be stored in a cool, dry place away from ignition sources .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-pentyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUDBHKPWORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450854
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane

CAS RN

67562-21-4
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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